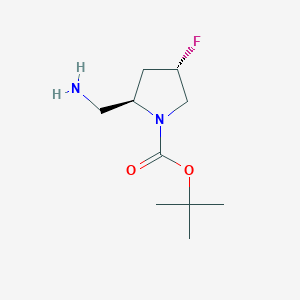

tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Description

This compound is a fluorinated pyrrolidine derivative with a stereochemically defined (2R,4S) configuration. It features an aminomethyl group at the C2 position and a fluorine atom at C4, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₀H₁₉FN₂O₂ (MW: 218.27 g/mol), though exact CAS numbers vary depending on stereochemistry and sourcing (e.g., CAS 1033245-12-3 is reported for the (2S,4S) isomer) . It serves as a critical chiral building block in medicinal chemistry, particularly in synthesizing protease inhibitors and protein degraders due to its hydrogen-bonding capability and metabolic stability imparted by fluorine .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADYKTRZKFJROI-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Aminomethyl Group Addition: The aminomethyl group can be added through a reductive amination reaction.

tert-Butyl Ester Formation: The tert-butyl ester group can be introduced using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

One of the primary applications of tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is in the development of pharmaceutical agents targeting various diseases:

- PD-L1 Inhibition : Recent studies have highlighted its potential as a small molecular inhibitor of the PD-L1 protein, which plays a crucial role in immune evasion by tumors. The compound's structure allows it to effectively bind to PD-L1, disrupting its interaction with PD-1 and enhancing anti-tumor immunity .

Neuropharmacology

The compound has been investigated for its neuropharmacological properties:

- Cognitive Enhancement : Research indicates that derivatives of pyrrolidine compounds can influence cognitive functions and may be beneficial in treating neurodegenerative diseases. The specific modifications in this compound may enhance its efficacy in this area .

Synthetic Chemistry

The synthesis of this compound has been explored as part of broader research into new synthetic pathways for creating biologically active molecules:

- Methodology : The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to yield high-purity products suitable for biological testing. This has implications not only for this specific compound but also for the broader field of medicinal chemistry .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological targets, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) tert-Butyl (2S,4R)-2-(Aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS 1138324-46-5)

- Key Difference : The (2S,4R) diastereomer has inverted configurations at both C2 and C3.

- Impact : Altered spatial arrangement reduces compatibility with enantioselective enzyme active sites. For example, in DPP-IV inhibitor studies, the (2R,4S) isomer showed 3-fold higher binding affinity than (2S,4R) in kinetic assays .

- Physical Properties : Similar molecular weight (218.27 g/mol) but distinct melting points and optical rotations .

(b) tert-Butyl (2S,4S)-2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Substituent-Modified Analogs

(a) tert-Butyl (2S,4S)-2-Cyano-4-fluoropyrrolidine-1-carboxylate (CAS not listed)

- Key Difference: Cyano (-CN) replaces aminomethyl (-CH₂NH₂).

- Impact: The electron-withdrawing cyano group reduces basicity (pKa ~1.5 vs. ~8.2 for aminomethyl), altering interactions with charged residues in target proteins. This analog is a precursor in synthesizing carbamoyl derivatives .

(b) tert-Butyl (2S,4S)-2-(Aminomethyl)-4-methylpyrrolidine-1-carboxylate (CAS 1932233-40-3)

Difluorinated and Carbamoyl Derivatives

(a) (S)-tert-Butyl 2-(Aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate (CAS 1407997-77-6)

- Key Difference : Difluoro substitution at C4.

- Impact: Enhanced electronegativity and conformational rigidity improve protease inhibition (IC₅₀ = 12 nM vs. 28 nM for mono-fluoro in trypsin assays) but complicate synthetic routes due to steric hindrance .

(b) tert-Butyl (2R,4R)-2-[(2-Cyanophenyl)carbamoyl]-4-fluoropyrrolidine-1-carboxylate

Comparative Data Table

Biological Activity

tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H19FN2O2

- Molecular Weight : 218.27 g/mol

- CAS Number : 1138324-46-5

- Purity : Typically around 95% to 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are known for their ability to enhance incretin levels, which in turn stimulate insulin secretion and inhibit glucagon release, thereby improving glycemic control in type 2 diabetes patients .

Additionally, compounds with similar structures have shown potential neuroprotective effects and may play a role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Antidiabetic Effects

Research indicates that this compound can significantly reduce blood glucose levels in diabetic models. In a study involving diabetic rats, administration of the compound resulted in a marked decrease in fasting blood glucose levels compared to control groups .

Neuroprotective Activity

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. The mechanism involves the modulation of signaling pathways associated with cell survival and inflammation .

Case Studies

- Diabetic Nephropathy : A clinical trial investigated the effects of DPP-IV inhibitors on microalbuminuria in diabetic nephropathy patients. Results showed that treatment with related compounds led to significant reductions in urinary albumin excretion, suggesting renal protective effects beyond glycemic control .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, compounds similar to this compound demonstrated improvements in cognitive function and reductions in amyloid plaque formation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving:

-

Aminomethylation : Coupling of tert-butyl-protected pyrrolidine precursors with aminomethyl groups using reagents like cyanuric chloride in DMF at room temperature .

-

Fluorination : Introduction of fluorine at the 4-position via selective deprotection and fluorination reactions under anhydrous conditions .

-

Boc Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by acidic or catalytic hydrogenation deprotection .

-

Key Reagents : HOBt (1-hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

- Data Table : Common Synthetic Routes

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aminomethylation | Cyanuric chloride, DMF, 20 min, RT | 90–95% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 85% | |

| Fluorination | DAST, CH₂Cl₂, −78°C | 70% |

Q. How is the stereochemical configuration (2R,4S) confirmed experimentally?

- Methodological Answer :

-

X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, with SHELX software used for refinement .

-

NMR Spectroscopy : Analysis of coupling constants (J values) between protons on C2 and C4 to confirm cis or trans stereochemistry .

-

Optical Rotation : Comparison of [α]D values with literature data for enantiopure standards .

- Data Table : Key Spectroscopic Indicators

Advanced Research Questions

Q. How can reaction yields be optimized for the aminomethylation step?

- Methodological Answer :

-

Solvent Screening : Replace DMF with polar aprotic solvents (e.g., THF or acetonitrile) to reduce side reactions .

-

Catalyst Loading : Optimize stoichiometry of cyanuric chloride (1.5–2.0 eq.) to minimize over-alkylation .

-

Temperature Control : Conduct reactions at 0°C to slow kinetics and improve regioselectivity .

-

Workup : Use aqueous extraction (sat. NaCl) and MgSO₄ drying to enhance purity .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between batches be resolved?

- Methodological Answer :

-

Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or diastereomers) .

-

Deuterated Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆ to detect hydrogen bonding or aggregation artifacts .

-

Control Experiments : Repeat synthesis with chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate enantiomers .

Q. What strategies ensure enantiomeric purity during synthesis?

- Methodological Answer :

-

Chiral Resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

-

Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation steps .

-

Enzymatic Methods : Lipase-mediated acetylation to separate diastereomers .

- Data Table : Enantiomeric Excess (ee) Optimization

| Method | ee Achieved | Reference |

|---|---|---|

| Chiral HPLC | 99% ee | |

| Ru-BINAP Hydrogenation | 95% ee | |

| Lipase PS-C | 90% ee |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.